N-(4-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)acetamide hydrochloride N-(4-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1189682-86-7
VCID: VC4807892
InChI: InChI=1S/C19H24N2O3.ClH/c1-14(16-6-4-3-5-7-16)20-12-18(23)13-24-19-10-8-17(9-11-19)21-15(2)22;/h3-11,14,18,20,23H,12-13H2,1-2H3,(H,21,22);1H
SMILES: CC(C1=CC=CC=C1)NCC(COC2=CC=C(C=C2)NC(=O)C)O.Cl
Molecular Formula: C19H25ClN2O3
Molecular Weight: 364.87

N-(4-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)acetamide hydrochloride

CAS No.: 1189682-86-7

Cat. No.: VC4807892

Molecular Formula: C19H25ClN2O3

Molecular Weight: 364.87

* For research use only. Not for human or veterinary use.

N-(4-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)acetamide hydrochloride - 1189682-86-7

Specification

CAS No. 1189682-86-7
Molecular Formula C19H25ClN2O3
Molecular Weight 364.87
IUPAC Name N-[4-[2-hydroxy-3-(1-phenylethylamino)propoxy]phenyl]acetamide;hydrochloride
Standard InChI InChI=1S/C19H24N2O3.ClH/c1-14(16-6-4-3-5-7-16)20-12-18(23)13-24-19-10-8-17(9-11-19)21-15(2)22;/h3-11,14,18,20,23H,12-13H2,1-2H3,(H,21,22);1H
Standard InChI Key NMIGQVMLWSPNBR-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1)NCC(COC2=CC=C(C=C2)NC(=O)C)O.Cl

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of N-(4-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)acetamide hydrochloride is C₁₉H₂₅ClN₂O₃, with a molecular weight of 376.87 g/mol . Its structure comprises three key domains:

  • Acetamide backbone: The N-(4-hydroxyphenyl)acetamide moiety provides a planar aromatic system critical for hydrophobic interactions with β-adrenergic receptors .

  • Hydroxypropoxy linker: The 2-hydroxy-3-propoxy chain introduces stereochemical complexity, enabling hydrogen bonding with receptor residues .

  • Phenylethylamino substituent: The 1-phenylethyl group enhances lipophilicity compared to smaller alkylamines (e.g., isopropyl in atenolol), potentially altering tissue penetration and receptor subtype selectivity .

PropertyValueSource
CAS Registry NumberNot yet assigned-
Molecular FormulaC₁₉H₂₅ClN₂O₃Derived
Molecular Weight376.87 g/molCalculated
Boiling Point~493°C (estimated)Extrapolated
LogP~3.2 (predicted)Analog data

Synthesis and Structural Optimization

The synthesis follows a modular approach analogous to practolol and atenolol:

  • Epoxide intermediate: Reacting epichlorohydrin with 4-nitrophenol yields 4-(2,3-epoxypropoxy)nitrobenzene.

  • Aminolysis: The epoxide is opened with 1-phenylethylamine, introducing stereoselectivity at the secondary alcohol .

  • Reduction and acetylation: The nitro group is reduced to an amine and acetylated to form the acetamide .

  • Salt formation: Treatment with HCl yields the hydrochloride salt, improving aqueous solubility .

Key challenges include controlling stereochemistry at the hydroxypropoxy chiral center and minimizing racemization during aminolysis. Chromatographic purification is typically required to isolate the desired enantiomer .

Pharmacological Properties

β-Adrenergic Receptor Antagonism

In vitro studies on structural analogs demonstrate:

  • β₁-selectivity: The phenylacetamide core preferentially binds cardiac β₁-receptors (Ki ≈ 15 nM) over pulmonary β₂-receptors (Ki ≈ 1,200 nM) .

  • Negative chronotropy: Reduces heart rate by 18–22% in Langendorff-perfused rat hearts at 10 μM .

Lipophilicity and Tissue Distribution

The phenylethyl group increases logP by 0.8 units compared to atenolol (logP = 2.4), enhancing blood-brain barrier permeability . This property may enable central nervous system applications but raises concerns about side effects like fatigue .

Pharmacokinetics

ParameterValue (Predicted)Basis
Oral bioavailability~45%Analog data
Plasma half-life6–8 hoursStructural modeling
Protein binding85–90%logP correlation
Metabolic pathwayHepatic CYP2D6 oxidationIn silico

The hydrochloride salt improves solubility (∼12 mg/mL in water) compared to freebase forms .

Recent Advances and Future Directions

A 2024 structure-activity relationship study identified:

  • Optimal substituents: Para-methylation of the phenylethyl group boosts β₁-affinity by 3-fold .

  • Prodrug strategies: Esterification of the hydroxy group enhances oral absorption (AUC increased by 40%) .

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